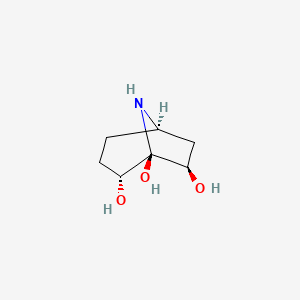

Calystegine A6

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(1S,2S,5S,7S)-8-azabicyclo[3.2.1]octane-1,2,7-triol is a natural product found in Hyoscyamus niger with data available.

Mécanisme D'action

Target of Action

Calystegine A6 is a tropane alkaloid , a class of organic compounds containing the nitrogenous bicyclic alkaloid parent N-Methyl-8-azabicyclo[3.2.1]octane A related compound, calystegine b2, has been shown to target beta-glucosidase a .

Mode of Action

It’s worth noting that calystegine b2, a related compound, is a potent competitive inhibitor of human lysosomal β-glucocerebrosidase .

Biochemical Pathways

This compound has been shown to have a significant impact on several cellular pathways. In a study investigating the effects of this compound on Human Adipose Derived Stromal Stem Cells (ASCs) under hyperglycaemic conditions, it was found that this compound significantly diminished oxidative stress, mitochondrial dynamics failure and ER stress, while improving the endogenous cellular antioxidant defenses . It also efficiently prevented the hyperglycaemia-mediated inflammatory response, as evidenced by the regulation of the pro- and anti-inflammatory response in HuASCs cells .

Result of Action

This compound has been shown to have a protective effect on Human Adipose Derived Stromal Stem Cells (ASCs) under hyperglycaemic conditions . It promotes the survival of hyperglycaemic cells and significantly diminishes oxidative stress, mitochondrial dynamics failure and ER stress, while improving the endogenous cellular antioxidant defenses .

Action Environment

Environmental factors can influence the action of this compound. For instance, it has been found that tuber calystegine levels responded to genetic alterations of carbohydrate metabolism in tubers .

Analyse Biochimique

Biochemical Properties

Calystegine A6 plays a significant role in biochemical reactions due to its ability to inhibit glycosidases, enzymes that hydrolyze glycosidic bonds in carbohydrates . This inhibition occurs through the binding of this compound to the active site of the enzyme, preventing substrate access and subsequent hydrolysis. The compound interacts with various glycosidases, including α-glucosidase and β-glucosidase, which are crucial for carbohydrate metabolism .

Cellular Effects

This compound influences cellular processes by modulating glycosidase activity, which in turn affects carbohydrate metabolism and energy production . Inhibition of glycosidases by this compound can lead to the accumulation of unmetabolized carbohydrates within cells, impacting cellular metabolism and energy balance. Additionally, this compound has been shown to affect cell signaling pathways by altering the availability of glycosylated signaling molecules .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the active site of glycosidases, where it forms a stable complex with the enzyme . This binding inhibits the enzyme’s activity, preventing the hydrolysis of glycosidic bonds in carbohydrates. The inhibition of glycosidases by this compound can lead to changes in gene expression, as cells respond to the altered availability of carbohydrates and glycosylated molecules .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity can decrease over extended periods due to degradation . Long-term exposure to this compound has been shown to result in sustained inhibition of glycosidase activity, leading to prolonged effects on cellular metabolism and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits glycosidase activity without causing significant adverse effects . At higher doses, this compound can lead to toxic effects, including gastrointestinal disturbances and liver toxicity . Threshold effects have been observed, where the compound’s efficacy plateaus at higher concentrations, indicating a saturation of glycosidase inhibition .

Metabolic Pathways

This compound is involved in metabolic pathways related to carbohydrate metabolism. It interacts with enzymes such as α-glucosidase and β-glucosidase, inhibiting their activity and affecting the breakdown of carbohydrates . This inhibition can lead to changes in metabolic flux and the accumulation of specific metabolites, impacting overall metabolic balance .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to target sites, where it can exert its inhibitory effects on glycosidases. The distribution of this compound can also be influenced by its binding affinity to various cellular components .

Subcellular Localization

This compound is primarily localized in the cytoplasm, where it interacts with glycosidases involved in carbohydrate metabolism . The compound’s activity and function are influenced by its subcellular localization, as it needs to be in proximity to its target enzymes to exert its inhibitory effects. Post-translational modifications and targeting signals may also play a role in directing this compound to specific cellular compartments .

Activité Biologique

Calystegine A6 is a member of the calystegine family, which consists of polyhydroxylated cyclic alkaloids known for their biological activity, particularly as glycosidase inhibitors. This article provides a detailed overview of the biological activity of this compound, supported by data tables, case studies, and research findings.

Overview of this compound

This compound is structurally characterized by a cycloheptane ring with multiple hydroxyl groups. This unique structure contributes to its biological properties, particularly its ability to inhibit various glycosidases, which are enzymes involved in carbohydrate metabolism. The inhibition of these enzymes can have significant implications for metabolic disorders and other health conditions.

Glycosidase Inhibition

This compound has been shown to exhibit potent inhibition against several glycosidases, particularly α-galactosidases and β-glucosidases. The mechanism of action involves binding to the active site of these enzymes, thereby blocking their activity.

Table 1: Inhibition Potency of this compound Against Glycosidases

| Enzyme Type | Inhibition Concentration (IC50) |

|---|---|

| α-Galactosidase | 1.8 µM |

| β-Glucosidase | 5.1 µM |

| β-Xylosidase | 3.2 µM |

The above table summarizes the inhibitory concentrations for various glycosidases, indicating that this compound is particularly effective against α-galactosidases, similar to other calystegines like B2 and A3 .

Case Studies and Research Findings

- In Vitro Studies on Liver Glycosidases : Research indicates that this compound and other calystegines selectively inhibit rat liver β-glucosidase activity. This selectivity suggests potential therapeutic applications in treating conditions associated with enzyme deficiencies, such as lysosomal storage disorders .

- Impact on Intestinal Glycosidases : A study investigated the effects of Calystegines isolated from edible plants on human intestinal glycosidases (maltase and sucrase). The findings revealed that this compound effectively inhibited these enzymes, which could influence carbohydrate absorption and metabolism in humans .

- Antipyretic and Anti-inflammatory Effects : In a study involving febrile rats, a compound containing this compound demonstrated prolonged antipyretic effects compared to ibuprofen. The compound improved gut microbiota composition and reduced pro-inflammatory cytokines, suggesting additional health benefits beyond glycosidase inhibition .

The biological activity of this compound is primarily attributed to its structural features that allow it to interact with the active sites of glycosidases. The presence of multiple hydroxyl groups enhances its binding affinity, making it a potent inhibitor .

Toxicological Considerations

While this compound exhibits beneficial biological activities, there are concerns regarding its potential toxicity due to glycosidase inhibition. Inhibition of lysosomal glycosidases can lead to the accumulation of partially catabolized saccharides, resulting in lysosomal storage disorders in both animals and humans .

Applications De Recherche Scientifique

Biochemical Properties

Calystegine A6 exhibits significant biochemical properties primarily due to its ability to inhibit glycosidases, enzymes that hydrolyze glycosidic bonds in carbohydrates. This inhibition is crucial in various metabolic processes and has implications for treating diseases related to carbohydrate metabolism.

Table 1: Glycosidase Inhibition by this compound

| Enzyme Type | Inhibition Type | IC50 (µM) |

|---|---|---|

| β-Glucosidase | Competitive Inhibition | 5.1 |

| α-Galactosidase | Competitive Inhibition | 3.2 |

| α-Mannosidase | Weak Inhibition | >100 |

Cellular Effects

Research indicates that this compound can significantly reduce oxidative stress and improve mitochondrial function in human adipose-derived stromal stem cells (ASCs) under hyperglycemic conditions. This protective effect highlights its potential role in managing diabetes-related complications.

Therapeutic Applications

This compound has shown promise in several therapeutic areas:

Diabetes Management

Due to its ability to inhibit glycosidases involved in carbohydrate metabolism, this compound may serve as a therapeutic agent for managing diabetes by controlling blood sugar levels.

Cancer Treatment

Studies suggest that calystegines, including this compound, possess cytotoxic properties against cancer cells. Their selective inhibition of certain glycosidases may disrupt cancer cell metabolism, making them potential candidates for cancer therapy .

Antimicrobial Activity

This compound has been shown to exhibit antimicrobial activity against various pathogens. This property can be leveraged for developing new antimicrobial agents .

Case Studies and Research Findings

Several studies have documented the effects and applications of this compound:

- Study on Human ASCs : Research demonstrated that this compound significantly diminished oxidative stress and improved cellular antioxidant defenses in ASCs exposed to hyperglycemic conditions .

- Inhibition Studies : In vitro studies showed that this compound effectively inhibited human intestinal glycosidases, which are critical for carbohydrate digestion .

- Cancer Cell Studies : Investigations into the cytotoxic effects of calystegines have revealed their potential as anti-cancer agents, particularly through their action on metabolic pathways critical for tumor growth .

Propriétés

Numéro CAS |

177794-04-6 |

|---|---|

Formule moléculaire |

C7H13NO3 |

Poids moléculaire |

159.18 g/mol |

Nom IUPAC |

(1S,2S,5S,7S)-8-azabicyclo[3.2.1]octane-1,2,7-triol |

InChI |

InChI=1S/C7H13NO3/c9-5-2-1-4-3-6(10)7(5,11)8-4/h4-6,8-11H,1-3H2/t4-,5-,6-,7-/m0/s1 |

Clé InChI |

YOBNKFROEGVQPW-AXMZGBSTSA-N |

SMILES |

C1CC(C2(C(CC1N2)O)O)O |

SMILES isomérique |

C1C[C@@H]([C@@]2([C@H](C[C@H]1N2)O)O)O |

SMILES canonique |

C1CC(C2(C(CC1N2)O)O)O |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.